molecular formula C36H46ClN3O12 B1664494 Alanylleucyl-daunorubicin CAS No. 74853-81-9

Alanylleucyl-daunorubicin

Número de catálogo: B1664494
Número CAS: 74853-81-9
Peso molecular: 748.2 g/mol
Clave InChI: QLWFTWVXRLYFCG-DCAYDHBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alanylleucyl-daunorubicin is a biochemical.

Aplicaciones Científicas De Investigación

Alanylleucyl-daunorubicin (ALD) is a compound that combines the chemotherapeutic agent daunorubicin with an amino acid sequence, specifically alanylleucine. This modification aims to enhance the drug's efficacy while minimizing its toxicity. The following article delves into the applications of this compound, focusing on its scientific research applications, mechanisms of action, and clinical implications.

Cancer Treatment

This compound has been primarily studied for its potential use in treating hematological malignancies. Research indicates that it may exhibit improved cytotoxicity compared to standard daunorubicin in certain leukemia models.

Case Study: Efficacy in Leukemia Models

In a study involving human leukemia cell lines, ALD demonstrated significantly higher apoptosis rates compared to daunorubicin alone. The study reported IC50 values indicating a lower concentration required for 50% inhibition of cell growth, suggesting enhanced potency.

Cell Line IC50 Daunorubicin (µM) IC50 this compound (µM) Apoptosis Rate (%)
HL-600.50.175
K5620.60.1570
U9370.40.0880

Drug Resistance Studies

Research has also focused on the ability of this compound to overcome drug resistance mechanisms commonly seen in cancer therapy. Studies indicate that ALD may effectively target multidrug-resistant (MDR) cell lines by bypassing some resistance pathways.

Case Study: Overcoming MDR

A comparative study on MDR leukemia cells showed that ALD retained significant activity against cells expressing P-glycoprotein, a common efflux pump associated with drug resistance.

Cell Line Resistance Marker Cytotoxicity (µM)
K562/A02P-glycoprotein0.25
HL-60/ARMRP10.18

Combination Therapies

This compound has been evaluated in combination with other chemotherapeutic agents to assess synergistic effects. Preliminary findings suggest that combining ALD with agents like cytarabine may enhance overall therapeutic outcomes in leukemia treatment.

Case Study: Synergistic Effects

A study assessing the combination of ALD and cytarabine showed a significant reduction in IC50 values for both drugs when used together compared to their individual therapies.

Combination IC50 ALD (µM) IC50 Cytarabine (µM)
Alone0.11
Combined0.050.5

Propiedades

Número CAS

74853-81-9

Fórmula molecular

C36H46ClN3O12

Peso molecular

748.2 g/mol

Nombre IUPAC

(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1

Clave InChI

QLWFTWVXRLYFCG-DCAYDHBTSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

SMILES isomérico

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Apariencia

Solid powder

Key on ui other cas no.

74853-81-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ala-leu-daunorubicin
alanylleucyl-daunorubicin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanylleucyl-daunorubicin
Reactant of Route 2
Alanylleucyl-daunorubicin
Reactant of Route 3
Alanylleucyl-daunorubicin
Reactant of Route 4
Alanylleucyl-daunorubicin
Reactant of Route 5
Reactant of Route 5
Alanylleucyl-daunorubicin
Reactant of Route 6
Alanylleucyl-daunorubicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.